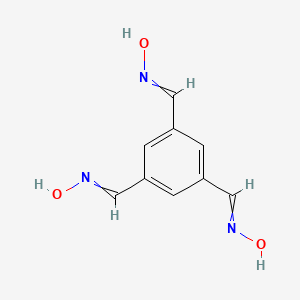

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine

Description

Properties

IUPAC Name |

N-[[3,5-bis(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-10-4-7-1-8(5-11-14)3-9(2-7)6-12-15/h1-6,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLSTTKRJNPHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=NO)C=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722520 | |

| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67002-21-5 | |

| Record name | N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Approach via Aromatic Aldehydes and Hydroxylamine Derivatives

- General Procedure: Aromatic aldehydes bearing substituents at the 1,3,5-positions are reacted with hydroxylamine or its derivatives under controlled solvent-free or mild solvent conditions to form methanylylidene-linked hydroxylamine compounds.

- Catalysis: Surface-modified nanoclinoptilolite catalysts have been employed effectively to promote cyclotrimerization and condensation reactions involving acetophenone derivatives, which could be adapted for benzene-1,3,5-triyltrimethanylylidene systems.

- Reaction Conditions: Typical reactions are conducted at elevated temperatures (around 100 °C) for several hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction purification involves filtration to remove catalysts and recrystallization from ethanol-water mixtures.

Cyclotrimerization Catalyzed by Nanoclinoptilolite/HDTMA

- This method involves the cyclotrimerization of acetophenone derivatives catalyzed by modified nanoclinoptilolite, yielding triarylbenzene frameworks that can serve as precursors or analogs to the target compound.

- The reaction proceeds under solvent-free conditions, producing water as the only by-product, enhancing the environmental attractiveness of the process.

- The products are isolated by recrystallization and characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and FT-IR spectroscopy to confirm the structure.

Reaction Scheme and Conditions

| Step | Reactants | Catalyst/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Benzene-1,3,5-tricarbaldehyde + Hydroxylamine derivatives | Nanoclinoptilolite/HDTMA, 100 °C, 3 h, solvent-free | This compound | Water by-product, catalyst recyclable |

| 2 | Crude product | Recrystallization from EtOH:H2O (3:1) | Purified target compound | Purity confirmed by spectroscopic data |

Characterization and Verification

- Spectroscopic Data: The synthesized compound is typically characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons and methanylylidene linkages.

- [^13C NMR](pplx://action/followup): Carbon resonances confirming the benzene core and substituted carbons.

- FT-IR: Identification of hydroxylamine functional groups and C=N stretching vibrations.

- Melting Point: Used as a physical purity indicator.

- TLC: Monitoring reaction progress and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield and Purity |

|---|---|---|---|

| Nanoclinoptilolite-catalyzed cyclotrimerization | Environmentally friendly, solvent-free, high selectivity | Requires catalyst preparation, elevated temperature | High yield (>80%), high purity confirmed by NMR and IR |

| Conventional condensation with hydroxylamine derivatives | Straightforward, uses common reagents | Potential side reactions, longer reaction times | Moderate to high yield, purity depends on reaction control |

Research Findings and Notes

- The use of nanoclinoptilolite as a catalyst has been shown to enhance reaction rates and selectivity in the formation of triarylbenzene derivatives, which can be adapted for the target compound synthesis.

- Solvent-free conditions reduce environmental impact and simplify product isolation.

- The formation of water as the sole by-product indicates a clean reaction pathway.

- Spectral data from related triarylbenzene compounds provide benchmarks for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can undergo several types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form various oxidized derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: : Substitution reactions can occur at the hydroxylamine groups, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of This compound

Scientific Research Applications

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: has several scientific research applications, including:

Chemistry: : The compound can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Medicine: : The compound could be explored for its potential therapeutic properties, including its use in drug development or as a precursor for pharmaceuticals.

Industry: : It may find applications in various industrial processes, such as the production of materials, chemicals, or other compounds.

Mechanism of Action

The mechanism by which N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine exerts its effects involves its interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism of action would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The provided evidence highlights two compounds with aromatic cores and nitrogen-containing substituents, which serve as indirect comparators:

N,N,N′-Tris-(2-ethoxy-naphthalen-1-yl)−N,N,N′-Triphenylbenzene amine ():

- Structure : A star-shaped benzene derivative with triphenylamine-ethoxynaphthyl substituents.

- Key Features : Amorphous morphology, high thermal stability (Tg and Tm via DSC), and redox activity (HOMO/LUMO levels at -5.3 eV/-2.5 eV) .

- Applications : Used as a hole-transport material in dye-sensitized solar cells (DSSCs), achieving ~1.5% efficiency with natural dyes .

N,N,N',N'–Tetramethyl-p-phenylenediamine dihydrochloride ():

- Structure : A p-phenylenediamine derivative with tetramethyl groups and a dihydrochloride salt.

- Key Features : Molecular weight 237.17 g/mol, polar structure with redox-active amine groups .

- Applications : Often employed as an electron mediator in biochemical assays or electrochemical sensors .

Hypothetical Comparison with the Target Compound

While direct data on N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine is absent, its structural features suggest the following contrasts:

Key Research Findings

- Substituent Effects : demonstrates that bulky substituents (e.g., ethoxynaphthyl-triphenylamine) enhance thermal stability but reduce solubility, impacting device performance . The target compound’s hydroxylamine groups may improve solubility and redox activity but could lower thermal stability compared to aromatic amines.

- Synthetic Challenges : Unlike the multi-step synthesis of ’s compound (involving Suzuki coupling and purification), the target compound’s synthesis would require precise control to stabilize the hydroxylamine groups, which are prone to oxidation.

Biological Activity

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the chemical formula and belongs to the class of trihydroxybenzenes. Its structure features three hydroxyl groups attached to a benzene ring, which is characteristic of polyphenolic compounds known for their diverse biological activities .

Cytotoxicity and Antitumor Activity

Research Insights:

The cytotoxic effects of hydroxylamine derivatives have been explored in various cancer cell lines. While specific data for this compound are scarce, related compounds have shown notable antitumor activity.

Key Findings:

- A study evaluating the antiproliferative effects of similar hydroxylamine derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 4.91 µg/mL against Burkitt lymphoma cells .

- The mechanism of action often involves the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells and subsequent apoptosis .

Data Table: Biological Activity Summary

| Activity | Compound | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | Hydroxylamine Derivative | 0.02 mg/mL | MRSA |

| Antifungal | Hydroxylamine Derivative | 9.937 µg/mL | Candida albicans |

| Cytotoxic | Hydroxylamine Derivative | 4.91 µg/mL | Burkitt Lymphoma DAUDI |

| Cytotoxic | Hydroxylamine Derivative | 5.59 µg/mL | Human Colon Adenocarcinoma HT-29 |

The biological activity of trihydroxybenzenes like this compound is often attributed to their ability to:

- Generate Reactive Oxygen Species (ROS): This leads to oxidative damage in microbial cells and cancer cells.

- Interfere with DNA Synthesis: Some derivatives can bind to DNA or inhibit enzymes involved in DNA replication.

- Modulate Enzyme Activity: Hydroxylamines may act as enzyme inhibitors or activators, affecting metabolic pathways in target organisms.

Q & A

Basic: What synthetic strategies are recommended for preparing N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Core Formation : Coupling benzene-1,3,5-triyl precursors with hydroxylamine derivatives via condensation or nucleophilic substitution. Steric hindrance from substituents (e.g., ethoxy or aryl groups) may require optimized reaction temperatures or catalysts .

- Purification : Column chromatography (e.g., silica gel) and recrystallization (using ethanol or dichloromethane) are critical for isolating the product. Yield optimization (~39–40%) often necessitates inert atmospheres (N₂/Ar) and anhydrous solvents .

- Validation : Monitor reaction progress via TLC and confirm purity through melting point analysis (e.g., 105°C for analogous compounds) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- UV-Vis : Identify π→π* transitions (e.g., peaks at 319–394 nm in ethanol) .

- FT-IR : Detect functional groups (e.g., C-N stretch at ~1350 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm aromatic proton environments (δ 6.5–8.5 ppm) and carbon backbone connectivity .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines glass transition (Tg) and melting points, with high thermal stability (>200°C) observed in related tricarboxamide derivatives .

Advanced: What electrochemical properties are relevant for applications in energy storage or catalysis?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels to assess redox activity. For example, star-shaped triamines exhibit HOMO levels at −5.2 eV and LUMO at −2.8 eV, suitable for hole-transport materials in solar cells .

- Stability Testing : Perform repeated CV cycles to evaluate electrochemical stability. Amorphous phases (common in branched derivatives) often show reduced crystallinity and enhanced stability under redox conditions .

Advanced: How can researchers resolve contradictions in thermal stability data across studies?

Methodological Answer:

- Control Experiments : Replicate synthesis under varying conditions (e.g., solvent polarity, annealing temperatures) to isolate factors affecting stability. For instance, DSC data discrepancies may arise from differing heating rates (e.g., 10°C/min vs. 5°C/min) .

- Computational Modeling : Use DFT calculations to predict decomposition pathways. Compare with experimental thermogravimetric analysis (TGA) to validate mechanisms .

Advanced: What role does molecular geometry play in ligand design for coordination chemistry?

Methodological Answer:

- X-ray Crystallography : Analyze spatial arrangement (e.g., near-perpendicular DPA groups in hexadentate ligands) to assess metal-binding sites .

- Steric Effects : Substituents like ethoxy groups on the benzene core can modulate ligand flexibility and metal ion selectivity (e.g., for transition metals vs. lanthanides) .

Advanced: How can this compound be integrated into hybrid materials for optoelectronic devices?

Methodological Answer:

- Device Fabrication : Layer the compound as a charge-transport material in dye-sensitized solar cells (DSSCs). Use spin-coating or vacuum deposition for uniform thin films .

- Performance Metrics : Measure photocurrent density (JSC), open-circuit voltage (VOC), and fill factor (FF). Note that efficiency may be limited by dye compatibility (e.g., natural vs. Ru-based dyes) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust via fume hoods .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis or oxidation .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.